Distearoyl phosphatidic acid

Description

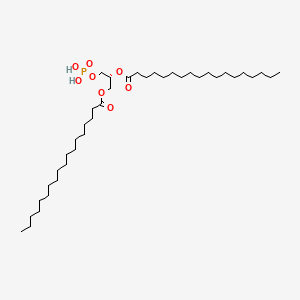

Structure

2D Structure

Properties

Molecular Formula |

C39H77O8P |

|---|---|

Molecular Weight |

705 g/mol |

IUPAC Name |

[(2R)-2-octadecanoyloxy-3-phosphonooxypropyl] octadecanoate |

InChI |

InChI=1S/C39H77O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H2,42,43,44)/t37-/m1/s1 |

InChI Key |

YFWHNAWEOZTIPI-DIPNUNPCSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Significance of Dspa As a Distinct Phospholipid Species

The defining characteristic of Distearoyl phosphatidic acid is its molecular structure, consisting of a glycerol-3-phosphate backbone with stearoyl (18:0) fatty acids esterified at both the sn-1 and sn-2 positions. cookechem.com This complete saturation of its acyl chains results in a highly ordered and stable molecule. Unlike phospholipids (B1166683) with unsaturated fatty acids, which introduce kinks in their tails and increase membrane fluidity, the straight, saturated chains of DSPA allow for tight packing within a lipid bilayer.

This tight packing leads to a high melting point and the formation of condensed, less fluid membrane domains. researchgate.netconicet.gov.ar These properties make DSPA a crucial component in studies of model lipid bilayers and liposomes, where researchers aim to understand the dynamics of membrane phase separation and the influence of lipid composition on membrane structure. cookechem.comaiche.org The negatively charged phosphatidic acid headgroup further contributes to its specific interactions within membranes and with other molecules. cookechem.comconicet.gov.ar

Table 1: Physicochemical Properties of this compound (DSPA)

| Property | Value/Description | Source(s) |

|---|---|---|

| Synonyms | 1,2-distearoyl-sn-glycero-3-phosphate, PA(18:0/18:0) | echelon-inc.comlipidmaps.org |

| Molecular Formula | C39H76NaO8P (Sodium Salt) | echelon-inc.comchembk.com |

| Molecular Weight | 726.98 g/mol (Sodium Salt) | echelon-inc.comsigmaaldrich.com |

| Appearance | White to off-white crystalline solid or powder | cookechem.comchembk.com |

| Melting Point | 161-166 °C | cookechem.com |

| Solubility | Soluble in chloroform/methanol/water mixtures; less soluble in non-polar solvents. | echelon-inc.comchembk.com |

| Acyl Chain Composition | Two 18-carbon saturated stearic acid chains | bu.educookechem.com |

| Headgroup | Phosphatidic Acid (negatively charged at physiological pH) | bu.educookechem.com |

| Storage Temperature | -20°C | echelon-inc.comsigmaaldrich.com |

Dspa Within the Broader Context of Phosphatidic Acid Pa Research

Phosphatidic acid (PA) is a vital, albeit minor, component of cell membranes, typically making up 1-2% of total phospholipids (B1166683) in humans. echelon-inc.com It serves as a fundamental precursor for the synthesis of many other glycerophospholipids, including phosphatidylserine (B164497) and cardiolipin. ecmdb.ca The broader class of PAs is incredibly diverse, with variations in the length and saturation of their fatty acid chains significantly influencing their biological roles.

DSPA represents the fully saturated, long-chain end of the PA spectrum. In contrast, other PAs like dipalmitoyl phosphatidic acid (DPPA; 16:0 chains) or those containing unsaturated fatty acids (e.g., oleic acid) exhibit different biophysical behaviors. google.comnih.gov For instance, studies comparing DSPA with dilauroyl phosphatidic acid (DLPA), which has shorter saturated chains, show differences in how they interact with other molecules and organize within lipid monolayers. researchgate.netconicet.gov.ar PAs with unsaturated chains are generally associated with more fluid membranes and are more commonly implicated as signaling molecules that recruit and activate specific proteins. While DSPA can participate in cellular processes, its primary significance in research often lies in its structural role and its ability to form rigid, ordered membrane regions, providing a contrast to the more fluid domains created by unsaturated PAs. researchgate.netrsc.org

Overview of Dspa S Multifaceted Roles in Cellular Biology

De Novo Synthesis Mechanisms of Phosphatidic Acid Relevant to DSPA

The de novo synthesis of phosphatidic acid serves as a fundamental process for generating this crucial lipid intermediate from simpler precursor molecules. This pathway is essential for the production of all acylglycerol lipids. wikipedia.org Two primary pathways contribute to the de novo synthesis of PA: the glycerol (B35011) 3-phosphate pathway and the dihydroxyacetone phosphate (B84403) pathway. ontosight.airesearchgate.netresearchgate.net

Glycerol 3-Phosphate Acyltransferase (GPAT) Activity and Lysophosphatidic Acid (LPA) Formation

The initial and often rate-limiting step in the primary de novo synthesis pathway is the acylation of glycerol 3-phosphate (G3P). aocs.org This reaction is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT). researchgate.netaocs.org GPAT facilitates the esterification of a fatty acyl-CoA, in the case of DSPA synthesis, stearoyl-CoA, to the sn-1 position of the G3P backbone. aocs.orgnih.gov This enzymatic action results in the formation of 1-stearoyl-2-lysophosphatidic acid (LPA). researchgate.netnih.gov

There are multiple isoforms of GPAT found in mammals, located in both the mitochondria and the endoplasmic reticulum, which underscores the importance of this initial step in lipid biosynthesis. aocs.orgnih.govasm.org The resulting LPA is a key intermediate, not only for the synthesis of phosphatidic acid but also as a signaling molecule itself. aocs.orgplos.org

Lysophosphatidic Acid Acyltransferase (LPAAT) Activity in DSPA Synthesis

Following the formation of LPA, the second acylation step is catalyzed by lysophosphatidic acid acyltransferase (LPAAT), also known as 1-acylglycerol-3-phosphate acyltransferase (AGPAT). researchgate.netaocs.orgnih.gov This enzyme facilitates the addition of a second fatty acyl-CoA molecule to the free sn-2 position of the LPA glycerol backbone. nih.gov For the specific synthesis of DSPA, a second molecule of stearoyl-CoA is utilized, resulting in the formation of 1,2-distearoyl phosphatidic acid.

The LPAAT family of enzymes exhibits a degree of specificity for the acyl-CoA donor, which can influence the final fatty acid composition of the resulting phosphatidic acid. plos.org The conversion of LPA to PA is a significant step, as it transforms an inverted-cone-shaped lipid (LPA) into a cone-shaped lipid (PA), a change that can impact membrane curvature. researchgate.netnih.gov

Dihydroxyacetone Phosphate Pathway Contributions

An alternative route for the de novo synthesis of phosphatidic acid begins with dihydroxyacetone phosphate (DHAP), an intermediate of glycolysis. researchgate.netnih.gov In this pathway, DHAP is first acylated at the sn-1 position by DHAP acyltransferase (DHAPAT) to form 1-acyldihydroxyacetone phosphate. researchgate.netaocs.org

This intermediate is then reduced by an NADPH-dependent reductase to form lysophosphatidic acid (LPA). researchgate.netresearchgate.netnih.gov From this point, the pathway converges with the glycerol 3-phosphate pathway, where LPAAT catalyzes the second acylation to form phosphatidic acid. researchgate.net While the glycerol-3-phosphate pathway is considered the main route, the DHAP pathway provides a significant alternative contribution to the cellular pool of PA. researchgate.netaocs.org In certain cellular contexts or organisms, the DHAP pathway may be preferred. nih.gov

Enzymatic Generation of DSPA from Pre-existing Lipids

In addition to de novo synthesis, DSPA can be rapidly generated from more complex, pre-existing lipids through the action of specific enzymes. These pathways are often triggered in response to cellular signals, highlighting the role of PA as a second messenger.

Phospholipase D (PLD)-Mediated Hydrolysis of Phosphatidylcholine (PC)

One of the major pathways for the rapid generation of phosphatidic acid is through the hydrolysis of phosphatidylcholine (PC), a major component of cellular membranes. researchgate.netwikipedia.org This reaction is catalyzed by the enzyme phospholipase D (PLD). wikipedia.orgreactome.org PLD cleaves the phosphodiester bond in PC, releasing the soluble head group, choline, and leaving behind phosphatidic acid. wikipedia.orgebi.ac.uk

When the substrate is distearoyl phosphatidylcholine, the action of PLD directly yields DSPA. This pathway is a significant source of signaling PA and is activated in response to a wide variety of stimuli. nih.gov The PA generated by PLD can then participate in various cellular processes, including vesicle trafficking and signal transduction. wikipedia.org

Diacylglycerol Kinase (DGK)-Mediated Phosphorylation of Diacylglycerol (DAG)

Another important route for the synthesis of phosphatidic acid involves the phosphorylation of diacylglycerol (DAG). researchgate.netresearchgate.net This reaction is catalyzed by a family of enzymes known as diacylglycerol kinases (DGKs). nih.govmdpi.com DGKs transfer a phosphate group from ATP to DAG, converting it into PA. mdpi.commdpi.com

If the substrate for this reaction is 1,2-distearoylglycerol, the resulting product is DSPA. The DGK pathway is crucial for regulating the cellular balance between two important lipid second messengers: DAG and PA. mdpi.comcsic.es There are multiple isoforms of DGK in mammals, each with distinct regulatory properties and subcellular localizations, allowing for tight spatial and temporal control over PA production. nih.govmdpi.com This pathway is integral to numerous signaling cascades, including those involved in immune responses and neuronal function. nih.govcsic.es

| Enzyme Family | Substrate | Product | Pathway |

| Glycerol-3-phosphate acyltransferase (GPAT) | Glycerol 3-phosphate & Stearoyl-CoA | 1-Stearoyl-lysophosphatidic acid | De Novo Synthesis |

| Lysophosphatidic acid acyltransferase (LPAAT) | 1-Stearoyl-lysophosphatidic acid & Stearoyl-CoA | Distearoyl phosphatidic acid | De Novo Synthesis |

| Dihydroxyacetone phosphate acyltransferase (DHAPAT) | Dihydroxyacetone phosphate & Stearoyl-CoA | 1-Stearoyl-dihydroxyacetone phosphate | De Novo Synthesis |

| Phospholipase D (PLD) | Distearoyl phosphatidylcholine | This compound | Enzymatic Generation |

| Diacylglycerol Kinase (DGK) | 1,2-Distearoylglycerol | This compound | Enzymatic Generation |

Regulation of Intracellular DSPA Levels and Turnover

The intracellular concentration of this compound (DSPA), a key lipid intermediate and signaling molecule, is meticulously controlled through a balance of its synthesis and degradation. This regulation is critical as both the accumulation and depletion of phosphatidic acid (PA) can significantly impact cellular processes. researchgate.net The enzymes responsible for producing and catabolizing DSPA are subject to dynamic control, ensuring that its levels are appropriate for the cell's metabolic and signaling needs. researchgate.netnih.gov

The catabolism of DSPA is primarily mediated by a family of enzymes known as Lipid Phosphate Phosphohydrolases (LPPs). nih.gov These enzymes, formerly called phosphatidic acid phosphatases (PAPs), catalyze the dephosphorylation of various lipid phosphates, including phosphatidic acid, to yield diacylglycerol (DAG). nih.govnih.gov The LPP family in mammals consists of three main isoforms: LPP1, LPP2, and LPP3. unimi.it These are integral membrane proteins that can act on both intracellular and extracellular lipid phosphates. nih.govunimi.it

LPPs are characterized by their magnesium-ion (Mg²⁺)-independent activity and are insensitive to N-ethylmaleimide. nih.gov They exhibit broad substrate specificity, dephosphorylating not only PA but also other signaling lipids like lysophosphatidic acid (LPA) and sphingosine-1-phosphate (S1P). unimi.itresearchgate.net By converting DSPA to distearoyl-diacylglycerol, LPPs terminate PA-mediated signaling and channel the lipid backbone into the synthesis of other glycerolipids, such as phosphatidylcholine, phosphatidylethanolamine, or triacylglycerol. nih.gov The activity of LPPs is crucial for maintaining lipid homeostasis and preventing the overstimulation of PA-dependent signaling pathways. nih.gov

Table 1: Key Enzymes in DSPA Catabolism

| Enzyme Family | Specific Isoforms | Function | Cellular Location |

|---|

This table summarizes the primary enzymes involved in the breakdown of DSPA.

The synthesis of DSPA is dynamically regulated to respond to various cellular stimuli and metabolic states. mit.edu DSPA is produced through two main pathways, and the enzymes involved are key points of control. One major pathway involves the action of Phospholipase D (PLD), which hydrolyzes phosphatidylcholine to generate PA. nih.govbibliotekanauki.pl Different PLD isoforms are localized to specific cellular compartments, allowing for spatially distinct pools of PA to be generated. bibliotekanauki.pl For instance, PLD1 is found mainly in the Golgi and endosomes, while PLD2 is predominantly at the plasma membrane. bibliotekanauki.pl

Another significant route for DSPA synthesis is the acylation of lysophosphatidic acid by lysophosphatidic acid acyltransferases (LPAATs). bibliotekanauki.pl The expression and activity of these DSPA-producing enzymes can be modulated in response to external signals. For example, in plants, the PA-regulated PINOID (PID) kinase is a crucial modulator of the auxin transporter PIN2 in response to salt stress. nih.gov This highlights how PA production is integrated into broader signaling networks. However, the regulation can be highly specific to the acyl chain composition. Studies have shown that the PID kinase binds specifically to PA species with unsaturated or mixed acyl chains but not to DSPA, which contains two saturated stearoyl chains. nih.gov This indicates that the regulation of enzymes producing specific PA species like DSPA is a critical determinant of its downstream signaling functions.

Acyl Chain Specificity in DSPA Metabolism and Routing

The specific acyl chain composition of phospholipids (B1166683) is a critical, yet not fully understood, aspect of lipid biology. nih.govresearchgate.net For phosphatidic acid, the length and saturation of its fatty acid chains significantly influence its metabolic fate and its ability to interact with effector proteins. nih.govmolbiolcell.org DSPA, defined by its two C18:0 stearoyl chains, exhibits distinct metabolic and signaling properties compared to its unsaturated counterparts.

The enrichment of specific acyl chains in phospholipids is often the result of acyl chain remodeling, a process involving deacylation and subsequent reacylation, rather than just de novo synthesis. nih.govcabidigitallibrary.org While much of the research on acyl chain specificity has focused on phosphoinositides, which are predominantly composed of stearoyl and arachidonoyl chains, similar principles apply to other phospholipids. nih.govresearchgate.netembopress.org

The synthesis of DSPA involves the incorporation of stearic acid (18:0), a saturated fatty acid. Long-chain acyl-CoA synthetases (ACSLs) activate fatty acids to their acyl-CoA derivatives, making them available for incorporation into glycerolipids. diabetesjournals.org The availability of stearoyl-CoA and the substrate specificity of the acyltransferases involved, such as glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT), are key determinants for the preferential synthesis of DSPA. bibliotekanauki.plimrpress.com Studies on phospholipid metabolism in yeast have shown that supplied fatty acids are rapidly and selectively incorporated into different phospholipid classes at specific positions, indicating a highly regulated process of acyl chain exchange. cabidigitallibrary.org The presence of enzymes with substrate specificity for saturated acyl-CoAs would favor the production of DSPA over unsaturated PA species. nih.gov

The acyl chain composition of PA is a major factor determining its biological function and metabolic routing. nih.govmolbiolcell.org The saturated nature of the two stearoyl chains in DSPA imparts specific biophysical properties to the molecule and the membrane regions where it resides, influencing protein-lipid interactions. nih.gov

A clear example of this influence is seen in the differential binding of effector proteins. As mentioned, the plant kinase PINOID, which is regulated by PA, binds to PA species with unsaturated acyl chains but notably fails to bind to DSPA. nih.gov This demonstrates that the presence of two saturated chains can preclude interaction with certain protein targets, effectively routing DSPA away from specific signaling pathways. Similarly, research has shown that the mitogenic (cell-proliferating) activities of PA are dependent on the acyl chain length, with different PA species eliciting different cellular responses. molbiolcell.org This specificity suggests that the metabolic fate of DSPA—whether it is used for downstream synthesis of other lipids, acts as a signaling molecule, or modulates membrane structure—is intrinsically linked to its unique distearoyl composition.

Table 2: Influence of PA Acyl Chain Composition on Protein Interaction

| PA-Binding Protein | Binds to Unsaturated/Mixed Chain PA | Binds to Distearoyl-PA (DSPA) | Functional Implication | Source |

|---|---|---|---|---|

| PINOID Kinase | Yes | No | DSPA does not activate this specific salt-stress signaling pathway in plants. | nih.gov |

This interactive table summarizes research findings on how the acyl chain makeup of phosphatidic acid affects its interaction with specific cellular proteins.

DSPA in Membrane Biomechanics and Architecture

The unique molecular geometry and physical characteristics of DSPA significantly influence the structure and dynamics of cellular membranes.

Modulation of Membrane Curvature and Topology

Phosphatidic acid, in general, is recognized for its ability to modulate membrane curvature. nih.govresearchgate.net This capacity stems from its molecular shape; the small, negatively charged phosphate headgroup combined with its two bulky acyl chains results in a cone-like geometry. researchgate.net This shape energetically favors the formation of local negative (concave) curvature in the membrane leaflet where PA molecules accumulate. researchgate.net This process is crucial for dynamic membrane events such as vesicle formation and budding. researchgate.net

The generation of PA can be a key step in initiating membrane bending and fission. nih.gov For instance, the conversion of lysophosphatidic acid (LPA) to PA by enzymes like endophilin is hypothesized to induce negative spontaneous monolayer curvature, a critical step in regulating endocytic and Golgi membrane fission. nih.gov While this is a general principle for PAs, the long, saturated acyl chains of DSPA contribute to specific packing properties that fine-tune this effect. The presence of DSPA and other lipids that induce curvature can influence the incorporation of other lipids into membrane mimetics like nanodiscs. nih.gov The interplay between protein shape, bilayer mismatch, and membrane curvature, influenced by lipids like DSPA, governs the stability of protein aggregates within membranes. nih.gov

Interactions with Other Membrane Lipids and Their Biophysical Consequences

DSPA's interactions within the lipid bilayer are heavily influenced by its saturated acyl chains. In mixed lipid systems, DSPA demonstrates distinct interaction profiles compared to its unsaturated counterparts.

Furthermore, the nature of the headgroup also dictates interactions. Studies comparing DSPA with other lipids like distearoylphosphatidylglycerol (DSPG) and distearoylphosphatidylserine (DSPS) in DOPC mixtures reveal that the simple phosphomonoester headgroup of DSPA contributes uniquely to the bilayer's mechanical properties. nih.gov These interactions are crucial for creating specific microdomains within the membrane that can influence cellular processes.

Influence on Lipid Bilayer Rigidity and Fluidity

The incorporation of DSPA into a lipid bilayer has a significant impact on its mechanical properties, such as rigidity and fluidity. mdpi.com Fluidity is a critical membrane characteristic affected by factors like temperature, cholesterol content, and the saturation of fatty acid tails. researchgate.net

Lipids with saturated acyl chains, like DSPA, generally lead to more rigid and less permeable bilayer structures compared to those with unsaturated chains. researchgate.net Studies using fluorescence anisotropy have demonstrated that in the liquid crystalline phase of a membrane (above its main transition temperature), molecules like DSPA can create a more ordered and rigid environment. mdpi.com

Table 1: Biophysical Effects of DSPA on Model Lipid Membranes

| Property | System | Observation | Reference |

| Acyl Chain Order | DSPA in DOPC Bilayer | Increases the order of DOPC acyl tails. | nih.gov |

| Area Compressibility (KA) | 65:35 DOPC:DSPA | 201.5 ± 7.0 mN/m; contributes to reduced stiffness compared to DOPC:DSPC. | nih.gov |

| Membrane Fluidity | DSPA in DPPC/DMPC Bilayers | Causes a significant increase in membrane stiffness (rigidity) in the liquid crystalline phase. | mdpi.com |

| Membrane Curvature | General for Phosphatidic Acids | The cone-like shape of PA induces local negative membrane curvature. | researchgate.net |

DSPA as a Critical Lipid Second Messenger

Beyond its structural role, DSPA functions as a lipid second messenger, a small signaling molecule generated in response to extracellular stimuli to relay information within the cell. nih.govnih.gov The cellular levels of PA are typically low but can increase rapidly and transiently in response to various developmental and environmental cues. nih.govnih.gov

Mechanisms of DSPA-Mediated Signal Transduction

The production of signaling PA is a regulated process mediated by several enzyme families, including phospholipase D (PLD) and diacylglycerol kinase (DAGK). wikipedia.org PLD hydrolyzes structural phospholipids like phosphatidylcholine to generate PA, and this pathway is considered a major contributor to the production of signaling PA. researchgate.netnih.gov These enzymes control the specific timing, location, and molecular species of PA produced, allowing for precise signal transduction. nih.gov

Once generated, PA can mediate cellular functions through various modes of action, including modulating enzyme activities and altering membrane structure. nih.gov Extracellular signals are transduced by receptors, leading to the generation of second messengers like PA, which then link these external signals to intracellular responses. nih.gov While many studies focus on PA in general, some research points to specific roles for different PA species. For example, saturated PAs with long acyl chains, such as DSPA, have been shown to reduce the phosphorylation of Yes-associated protein (YAP), a key transcriptional regulator in the Hippo signaling pathway which is crucial for controlling organ size.

It is important to note that some literature refers to a protein named DspA, a sensor histidine kinase in cyanobacteria, which is involved in signal transduction related to environmental stress. asm.orgnih.govmdpi.com This protein is distinct from the lipid molecule this compound (DSPA) and should not be confused.

DSPA's Role in Protein Recruitment and Conformational Changes

A primary mechanism by which DSPA and other PAs exert their signaling function is by recruiting cytosolic proteins to specific membrane locations. wikipedia.org The unique physicochemical properties of PA—its negative charge and its ability to create regions of high membrane curvature—make it an effective docking site for a diverse range of target proteins. researchgate.net These target proteins include kinases, phosphatases, and proteins involved in G protein regulation and vesicular trafficking. nih.gov

The interaction with PA can lead to several outcomes:

Membrane Tethering: PA can recruit proteins from the cytosol and anchor them to a specific membrane, concentrating them where their function is required. nih.govresearchgate.net

Conformational Changes: Upon binding to PA, a protein can undergo a conformational change that alters its activity. researchgate.net This allosteric regulation is a common theme in signal transduction. The process of molecular recognition can involve both an "induced fit," where ligand binding causes a conformational change, and "conformational selection," where the protein already exists in multiple conformations and the ligand preferentially binds to one.

Modulation of Enzymatic Activity: The recruitment and/or conformational change can directly activate or inhibit the catalytic activity of an enzyme. nih.govresearchgate.net

While these are general functions of PA, the specific biophysical environment created by DSPA—a localized region of negative curvature, high charge density, and increased lipid order—would selectively recruit and modulate a specific subset of PA-binding proteins, thereby conferring specificity to the signaling response.

Specific DSPA-Regulated Cellular Processes

This compound (DSPA) is a specific molecular species of phosphatidic acid (PA), a low-abundance anionic phospholipid that plays a critical role as a precursor in the biosynthesis of other lipids and as a key signaling molecule in a multitude of cellular events. researchgate.netwikipedia.orgbibliotekanauki.pl The biological functions of PA, and by extension DSPA, are diverse, ranging from the regulation of complex signaling networks to direct modulation of membrane biophysics. avt-pharma.comcreative-biostructure.comechelon-inc.com The specific functions are often dictated by the acyl chain composition, which influences the molecule's shape and its interaction with target proteins. wikipedia.org This article details the specific cellular and subcellular functions attributed to DSPA.

Regulation of the Mammalian Target of Rapamycin (B549165) (mTOR) Pathway

This compound is an important regulator of the mammalian target of rapamycin (mTOR) signaling pathway, a central controller of cell growth, metabolism, and proliferation. researchgate.netavt-pharma.com The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which are regulated by a wide array of upstream signals such as growth factors and nutrients. mdpi.comuni-koeln.de

Phosphatidic acid directly binds to the FK506-binding protein (FKBP)-rapamycin-binding (FRB) domain of mTOR. bibliotekanauki.plnih.govescholarship.org This interaction is believed to be a crucial step in mTOR activation. The binding of PA displaces the Dishevelled, Egl-10, and Pleckstrin (DEP) domain-containing mTOR-interacting protein (DEPTOR), an endogenous inhibitor of the kinase, leading to the activation of mTOR signaling. nih.govescholarship.org While much of the research has focused on PA produced by phospholipase D (PLD), the general mechanism provides a framework for understanding how DSPA, as a specific PA species, participates in this vital regulatory process. avt-pharma.comnih.govnih.gov The regulation of mTOR by PA represents a critical link between lipid metabolism and the control of cellular anabolic and catabolic processes. mdpi.comnih.gov

Table 1: DSPA and its Role in the mTOR Pathway

| Regulated Component | Mechanism of Action | Cellular Outcome |

|---|---|---|

| mTOR | Direct binding to the FRB domain. bibliotekanauki.plnih.gov | Activation of mTORC1 signaling. escholarship.org |

| DEPTOR | Displacement from mTOR complex. nih.govescholarship.org | Disinhibition of mTOR kinase activity. nih.gov |

| Cell Growth & Metabolism | Upstream activation of a key regulatory kinase. mdpi.comnih.gov | Promotion of anabolic processes. uni-koeln.de |

Modulation of the Hippo Signaling Pathway

The Hippo signaling pathway is an evolutionarily conserved kinase cascade that plays a fundamental role in controlling organ size, cell proliferation, and apoptosis. nih.govcellsignal.comnih.gov Recent studies have identified phosphatidic acid as a key lipid regulator of this pathway. nih.govnih.gov The core of the Hippo pathway involves a series of kinases, including LATS1/2, which ultimately phosphorylate and inhibit the transcriptional co-activators Yes-associated protein (YAP) and its paralog TAZ. nih.govmdpi.com When the pathway is inactive, YAP/TAZ translocate to the nucleus to promote gene expression related to cell growth. mdpi.comoncotarget.com

PA has been shown to directly interact with core components of the Hippo pathway. Specifically, PA binds to the kinase LATS and to Neurofibromin 2 (NF2), a tumor suppressor that facilitates the membrane translocation and activation of LATS. nih.gov This direct binding disrupts the formation of the LATS-MOB1 complex and inhibits the NF2-mediated activation of LATS. nih.gov By inhibiting these key upstream activators, PA effectively suppresses the Hippo signaling cascade, leading to the activation of YAP/TAZ and the promotion of their oncogenic activities. nih.gov This lipid-protein interaction provides a direct link between lipid signaling and the regulation of tissue homeostasis and cancer development. nih.gov As a species of PA, DSPA is implicated in this regulatory function, connecting cellular lipid status to the control of cell proliferation and organ size. escholarship.orgscispace.com

Participation in Vesicular Trafficking and Membrane Fusion/Fission Events

DSPA is directly involved in the dynamic processes of membrane transport, specifically vesicular trafficking and the associated events of membrane fusion and fission. avt-pharma.comsigmaaldrich.comechelon-inc.com These processes are fundamental for maintaining cellular organization, transporting cargo between organelles, and facilitating communication with the extracellular environment. nih.gov Phosphatidic acid's unique biophysical properties, including its cone shape and small, highly charged headgroup, allow it to induce negative membrane curvature, a geometric prerequisite for the budding and scission of vesicles. researchgate.netwikipedia.org

The role of PA extends beyond its structural influence on the lipid bilayer. It acts as a signaling lipid to recruit and modulate the activity of proteins that control membrane dynamics. researchgate.netresearchgate.net For instance, DSPA is used in studies to examine its influence on the formation of vesicle lysis, particularly in relation to coat protein I (COPI)-associated factors. avt-pharma.com Membrane fusion and fission are antagonistic reactions tightly controlled by distinct sets of proteins, such as SNAREs for fusion and dynamins for fission. nih.gov PA can modulate these machineries, ensuring that these events occur with high spatial and temporal fidelity. researchgate.netaps.org The involvement of DSPA in these fundamental membrane events highlights its importance in maintaining the structural and functional integrity of cellular compartments. researchgate.netavt-pharma.com

Influence on Cytoskeletal Dynamics and Organization (e.g., Actin, Microtubules)

The organization and dynamics of the actin and microtubule cytoskeletons are crucial for cell shape, migration, division, and intracellular transport. nih.govnih.gov Phosphatidic acid has emerged as a significant lipid mediator that links signaling pathways to cytoskeletal regulation. bibliotekanauki.pl However, research into the interaction between specific PA species and cytoskeletal components reveals a high degree of specificity, where the acyl chain structure is a critical determinant of binding and function.

Studies investigating the interaction of PA with microtubule-associated proteins (MAPs) have shown that this specificity is paramount. For example, in response to salt stress in Arabidopsis, PA produced by phospholipase Dα1 binds to MAP65-1, enhancing microtubule polymerization and bundling. researchgate.netnih.gov Strikingly, further investigation revealed that while some PA species like 16:0/18:2 PA showed specific and high-affinity binding to MAP65-1, distearoyl PA (di18:0 PA) did not. researchgate.netnih.gov This indicates that DSPA is not an effective regulator of MAP65-1-mediated microtubule organization in this context. Similarly, another PA-binding protein, ABI1, preferentially binds to dioleoyl PA (di18:1 PA) over DSPA. nih.gov This demonstrates that while the PA class of lipids is involved in cytoskeletal regulation, the specific roles are highly dependent on the fatty acid chains, and DSPA may be excluded from certain interactions where unsaturated or mixed-chain PAs are preferred. wikipedia.orgnih.gov

Table 2: Differential Binding of Phosphatidic Acid Species to Cytoskeletal-Related Proteins

| Target Protein | Effective PA Species | Ineffective PA Species | Reference |

|---|---|---|---|

| MAP65-1 | 16:0/18:2 PA | Distearoyl PA (DSPA) | researchgate.netnih.gov |

| ABI1 | Dioleoyl PA (di18:1 PA) | Distearoyl PA (DSPA) | nih.gov |

Roles in Cell Proliferation and Differentiation Pathways

As a fundamental component of cellular membranes and a key signaling molecule, phosphatidic acid, including DSPA, is deeply implicated in the regulation of cell proliferation and differentiation. avt-pharma.comcreative-biostructure.comechelon-inc.com Its role in these processes is multifaceted, stemming from its ability to influence major signaling hubs that govern cell fate decisions. researchgate.net

The regulatory effects of DSPA on the mTOR and Hippo pathways are prime examples of its control over cell proliferation. researchgate.netnih.gov By activating mTOR, a promoter of cell growth, and inhibiting the Hippo pathway, which acts to restrict growth, DSPA contributes to a cellular environment that favors proliferation. avt-pharma.comnih.govescholarship.org In the nucleus, PA can act as a mitogen, further underscoring its role in promoting cell division. researchgate.net The interconversion of PA with other signaling lipids like diacylglycerol (DAG) and lysophosphatidic acid (LPA) adds another layer of complexity to its regulatory capacity. wikipedia.org These interconnected signaling networks, modulated by the levels and species of PA, are critical for the precise control of cell cycle progression and the intricate programs of cellular differentiation. creative-biostructure.comacs.org

Involvement in Cellular Stress Responses

Cells respond to a variety of environmental and physiological stresses by activating complex signaling networks to restore homeostasis or, if the damage is too severe, trigger programmed cell death. Lipids, including phosphatidic acid, are involved in these stress responses. nih.gov The role of DSPA in these pathways appears to be highly specific and context-dependent, often relating to its biophysical properties or its differential ability to interact with stress-related proteins.

A notable example comes from studies on salt stress in plants, where PLD-generated PA binds to the microtubule-associated protein MAP65-1 to stabilize microtubules and confer tolerance. nih.gov However, as previously mentioned, DSPA was found to be ineffective in binding to MAP65-1, suggesting it does not participate in this specific stress mitigation pathway. researchgate.netnih.gov This finding underscores that not all PA species are interchangeable in their signaling functions. The involvement of DSPA in other stress responses may be linked to its general roles in membrane trafficking or its influence on the activity of key signaling kinases that are also part of stress response cascades. avt-pharma.com It is important to distinguish the lipid 1,2-distearoyl-sn-glycero-3-phosphate (DSPA) from the DspA protein, a histidine kinase found in cyanobacteria that is also involved in stress responses but is an entirely separate entity. nih.govnih.gov

Regulation of Intracellular Ion Homeostasis (e.g., Calcium Transients)

This compound (DSPA), a fully saturated phosphatidic acid (PA), plays a role in modulating intracellular ion homeostasis, particularly concerning calcium. While phosphatidic acids, in general, are recognized as anionic phospholipids that can directly activate lipid-gated ion channels, the specific effects can be highly dependent on the acyl chain structure. wikipedia.org

Research has demonstrated that fully saturated PAs, such as 1,2-distearoyl-PA (18:0/18:0-PA), can induce significant biological effects linked to calcium signaling. In studies on vascular smooth muscle cells, 18:0/18:0-PA was shown to be potent in inducing mineralization, a process heavily dependent on calcium influx and deposition. nih.gov This treatment led to a significant increase in calcium content within the cells. nih.gov Furthermore, the application of saturated PAs has been linked to the induction of endoplasmic reticulum (ER) stress, a condition often associated with disruptions in calcium homeostasis. nih.govresearchgate.net While direct gating of calcium channels by DSPA is a complex area, its role in pathways that lead to increased intracellular calcium accumulation and stress responses is evident. nih.gov

DSPA-Protein Interactions and Specificity

The interaction between phosphatidic acid and proteins is a cornerstone of its function as a signaling lipid. oup.com The specific molecular species of PA, defined by its fatty acyl chains, can determine its binding affinity and selectivity for different protein targets. oup.commdpi.com

Identification and Characterization of DSPA-Binding Proteins

The identification of proteins that bind specifically to DSPA is an ongoing area of research, with many studies highlighting a preference of various proteins for other forms of PA. This selectivity underscores the importance of the saturated stearoyl chains in DSPA.

One of the most significant protein complexes regulated by PA is the mammalian target of rapamycin (mTOR). nih.govresearchgate.net Studies investigating the interaction between the mTOR FRB domain and different PA species revealed strong and specific binding to saturated PAs. While the experiments highlighted dipalmitoyl-PA (DPPA, 16:0/16:0), the findings suggest a strong interaction for DSPA as well, in contrast to unsaturated PAs like POPA (16:0/18:1) and SAPA (18:0/18:1), which showed very weak or no binding. researchgate.net

In plants, several PA-binding proteins have been identified, but many show weak affinity for DSPA.

ABI1 (ABA-insensitive 1): This protein phosphatase 2C, a negative regulator of abscisic acid (ABA) signaling, binds preferentially to dioleoyl PA (di18:1 PA) over DSPA (di18:0 PA). oup.compnas.org

Mitogen-Activated Protein Kinase 6 (MPK6): This kinase, involved in salt stress signaling, binds weakly to DSPA and dipalmitoyl PA. researchgate.net

Microtubule-Associated Protein 65-1 (MAP65-1): This protein, which regulates microtubule organization during salt stress, shows specific binding to palmitoyl-linoleoyl PA (16:0/18:2 PA) but not to DSPA. oup.comnih.gov

NADPH Oxidase (RbohD and RbohF): The respiratory burst oxidase homolog proteins, crucial for reactive oxygen species production, were tested for binding against various PA species. They showed binding to several forms, but binding to distearoyl PA was notably weak. oup.com

Maize Calcium-Dependent Protein Kinase (ZmCPK11): In contrast, this wound-responsive kinase demonstrates specific binding to saturated PAs, including DSPA (18:0 PA), while not binding to unsaturated forms. psu.edu

The following table summarizes the binding characteristics of various proteins with DSPA.

| Protein | Organism/System | DSPA Binding Affinity | Preferred PA Species (if not DSPA) | Reference |

| mTOR (FRB domain) | Mammalian | Strong (inferred from saturated PA data) | Saturated PAs (e.g., DPPA) | nih.govresearchgate.net |

| ABI1 | Arabidopsis | Weak/Low | Dioleoyl PA (di18:1 PA) | oup.compnas.org |

| MPK6 | Arabidopsis | Weak | Dioleoyl PA, Dilinoleoyl PA | researchgate.net |

| MAP65-1 | Arabidopsis | No significant binding | Palmitoyl-linoleoyl PA (16:0/18:2 PA) | oup.comnih.gov |

| NADPH Oxidase | Arabidopsis | Weak | Palmitoyl-oleoyl PA (16:0-18:1 PA) | oup.com |

| ZmCPK11 | Maize | Strong | Saturated PAs (16:0, 18:0) | psu.edu |

Impact of DSPA Acyl Chain Composition on Protein Binding Affinity and Selectivity

The acyl chain composition of phosphatidic acid is a critical determinant of its ability to selectively bind and regulate target proteins. oup.comnih.gov The two saturated 18-carbon stearoyl chains of DSPA create a distinct molecular shape and set of biophysical properties compared to unsaturated or mixed-chain PAs.

The preference of the mTOR FRB domain for saturated PAs like DPPA, and by extension DSPA, over unsaturated species like POPA and SAPA, highlights this selectivity. researchgate.net The straight, saturated acyl chains are thought to allow for better packing and presentation of the phosphate headgroup for interaction with the protein's binding domain. researchgate.netportlandpress.com In contrast, the kink introduced by a cis-double bond in an unsaturated chain, as in oleic acid (18:1), can hinder optimal binding for some proteins. portlandpress.com

This principle is further illustrated by proteins that show a clear preference for unsaturated or mixed-chain PAs. The binding of ABI1 is markedly stronger for dioleoyl PA (di18:1 PA) than for DSPA, dipalmitoyl PA (di16:0 PA), or dilinoleoyl PA (di18:2 PA). pnas.org Similarly, sphingosine (B13886) kinases (SPHK1 and SPHK2) exhibit strong binding to PAs containing unsaturated chains (18:1/18:1, 16:0/18:1, 16:0/18:2) but bind poorly to fully saturated species like DSPA (18:0/18:0). oup.com

The case of ZmCPK11 from maize provides a counterexample, where binding is specific to saturated PAs like DSPA. psu.edu This indicates that some protein binding pockets are specifically structured to accommodate the geometry of saturated acyl chains. psu.edu These findings collectively demonstrate that the length and saturation of the acyl chains are not minor modulators but fundamental drivers of PA's specificity in cellular signaling, allowing different PA molecular species to engage with distinct sets of effector proteins and thus trigger separate downstream pathways. oup.comportlandpress.com

Methodological Advances in Distearoyl Phosphatidic Acid Research

Chemical Synthesis and Derivatization of DSPA for Research Applications

The availability of pure, well-characterized DSPA is fundamental for research into its biophysical properties and biological functions. Laboratory synthesis provides the necessary materials for creating model systems and analytical standards.

Laboratory-Scale Synthetic Routes for DSPA

The de novo synthesis of phosphatidic acid (PA) in the laboratory is a multi-step process that allows for the precise placement of specific acyl chains, such as stearic acid, onto a glycerol (B35011) backbone. A common strategy begins with a glycerol precursor. The process involves a series of protection and deprotection steps to ensure that the acylation and phosphorylation reactions occur at the correct positions on the glycerol molecule.

One established pathway for PA biosynthesis involves two main acylation reactions starting from a glycerol-3-phosphate (G3P) precursor. mdpi.com

First Acylation: A glycerol-3-phosphate acyltransferase (GPAT) enzyme catalyzes the transfer of an acyl chain (in this case, stearoyl-CoA) to the sn-1 position of G3P. This reaction forms 1-stearoyl-2-lysophosphatidic acid.

Second Acylation: Subsequently, a 1-acylglycerol-3-phosphate acyltransferase (AGPAT) catalyzes the acylation of the sn-2 position, using another stearoyl-CoA molecule, to yield 1,2-distearoyl-sn-glycerol-3-phosphate, or DSPA. mdpi.com

Chemical synthesis provides researchers with DSPA of high purity, which is essential for accurate biophysical and cellular studies, avoiding the confounding variables present in heterogeneous lipid mixtures extracted from natural sources.

Preparation of DSPA-Containing Liposomes and Model Membranes for Biophysical Studies

DSPA is incorporated into model lipid membranes, such as liposomes and supported lipid bilayers, to mimic the plasma membrane and study its physicochemical properties. mdpi.com These biomimetic systems are indispensable for investigating lipid-protein interactions, membrane fluidity, and the formation of lipid domains. mdpi.com

Several methods are widely used to prepare DSPA-containing liposomes:

Thin-Film Hydration: This is one of the most common techniques. DSPA, along with other lipids like phosphatidylcholine and cholesterol, are dissolved in an organic solvent (e.g., a chloroform:methanol mixture). The solvent is then evaporated under reduced pressure, leaving a thin lipid film on the wall of a round-bottom flask. This film is subsequently hydrated with an aqueous buffer above the lipid's transition temperature, leading to the spontaneous formation of multilamellar vesicles (MLVs).

Solvent Injection Method: In this method, a lipid solution in a water-miscible organic solvent (like ethanol) is rapidly injected into an aqueous buffer. The rapid dilution causes the lipids to precipitate and self-assemble into small unilamellar vesicles (SUVs). A variation involves using a water-immiscible solvent like ether, which is injected into a heated aqueous phase, leading to solvent evaporation and liposome (B1194612) formation.

Extrusion: To obtain liposomes with a uniform and defined size, MLVs produced by thin-film hydration are repeatedly passed through a polycarbonate membrane with a specific pore size (e.g., 100 nm). This process, known as extrusion, results in the formation of large unilamellar vesicles (LUVs) with a narrow size distribution.

Reverse-Phase Evaporation: This technique involves creating a water-in-oil emulsion by sonicating an aqueous phase in an organic solvent containing the lipids. The organic solvent is then slowly removed under reduced pressure, causing the system to transition through a gel-like state and ultimately form LUVs with a high encapsulation efficiency for water-soluble molecules.

These model membranes are critical platforms for a variety of biophysical techniques aimed at understanding how the presence of DSPA influences membrane structure and function. mdpi.com

| Liposome Preparation Method | Description | Typical Resulting Liposome Type |

| Thin-Film Hydration | Lipids are dissolved in an organic solvent, which is evaporated to form a film. The film is then hydrated with an aqueous buffer. | Multilamellar Vesicles (MLVs) |

| Solvent Injection (Ethanol) | A lipid solution in ethanol (B145695) is rapidly injected into an aqueous phase, causing spontaneous vesicle formation. | Small Unilamellar Vesicles (SUVs) |

| Extrusion | Pre-formed liposomes (often MLVs) are forced through a membrane with defined pores to create uniformly sized vesicles. | Large Unilamellar Vesicles (LUVs) |

| Reverse-Phase Evaporation | A water-in-oil emulsion is formed, and the organic solvent is removed, leading to the formation of vesicles. | Large Unilamellar Vesicles (LUVs) |

Advanced Analytical Techniques for DSPA Detection and Quantification

The accurate detection and quantification of DSPA in complex biological matrices require sophisticated analytical methods capable of high sensitivity and specificity.

Lipidomics-Based Approaches for DSPA Profiling in Biological Samples

Lipidomics offers a comprehensive and quantitative analysis of the full spectrum of lipids within a cell, tissue, or organism. creative-proteomics.com Mass spectrometry (MS) is the core technology for lipidomics, enabling the identification and quantification of hundreds of lipid species, including specific forms of PA like DSPA. creative-proteomics.comnih.gov

In a typical lipidomics workflow for DSPA profiling, lipids are first extracted from a biological sample using a solvent system like chloroform/methanol. nih.gov The extracted lipids are then separated, often by liquid chromatography, before being introduced into the mass spectrometer. Soft ionization techniques, such as electrospray ionization (ESI), are used to generate ions from the lipid molecules with minimal fragmentation. nih.gov High-resolution mass analyzers can then distinguish DSPA from other lipid species with very similar masses. nih.gov This approach has been used to measure PA species in subcellular membrane fractions, revealing that cellular membranes can contain dozens of different PA species. nih.gov

Chromatographic Methods (e.g., Normal-Phase High-Performance Liquid Chromatography with Evaporative Light Scattering Detection) for DSPA Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lipids. nih.gov For separating lipid classes, normal-phase (NP) HPLC is particularly effective. nih.gov In NP-HPLC, a polar stationary phase is used with a nonpolar mobile phase. Lipids are separated based on the polarity of their headgroups; highly polar lipids like phosphatidic acid interact strongly with the stationary phase and elute later than nonpolar lipids like triacylglycerols.

Because lipids like DSPA lack a UV-absorbing chromophore, traditional UV detectors are not suitable for their detection. labmanager.com The Evaporative Light Scattering Detector (ELSD) provides a universal detection method for non-volatile analytes. labmanager.com The process involves three steps:

Nebulization: The column effluent is mixed with a gas (e.g., nitrogen) and sprayed to form fine droplets.

Evaporation: The droplets pass through a heated tube where the mobile phase evaporates, leaving behind solid particles of the non-volatile analyte (DSPA).

Detection: These particles pass through a light beam, and the scattered light is measured by a photodiode. The amount of scattered light is proportional to the mass of the analyte. nih.govlabmanager.com

This combination of NP-HPLC and ELSD allows for the robust separation and quantification of DSPA from other lipid classes in a sample. nih.gov

| Technique | Principle of Separation/Detection | Application for DSPA |

| Normal-Phase HPLC | Separates molecules based on the polarity of their functional groups. Polar headgroups have longer retention times. | Separates DSPA from less polar lipid classes (e.g., diacylglycerols) and other phospholipid classes. |

| Evaporative Light Scattering Detection (ELSD) | Detects analytes by measuring light scattered from solid particles remaining after mobile phase evaporation. | Quantifies DSPA, which lacks a chromophore for UV detection. labmanager.com |

Application of Radiolabeling and Mass Spectrometry in DSPA Metabolic Tracing

To understand the dynamics of DSPA metabolism—its synthesis, conversion to other lipids, and breakdown—researchers employ isotope tracing techniques. nih.gov This involves introducing molecules labeled with stable (non-radioactive) isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), into cells or organisms. mdpi.com These labeled precursors are then incorporated into newly synthesized lipids like DSPA.

Mass spectrometry is used to track the fate of these isotopes. nih.gov The incorporation of stable isotopes increases the mass of DSPA by a known amount. For example, if a cell is supplied with ¹³C-labeled glycerol, the newly synthesized DSPA will have a higher mass than the unlabeled DSPA. By measuring the relative abundance of the labeled versus unlabeled DSPA over time, researchers can determine the rate of its synthesis and turnover. mdpi.com

This powerful combination, often referred to as metabolic flux analysis, allows for the direct measurement of pathway activities in vivo. nih.gov It has been instrumental in elucidating that while the absolute concentration of PA may be low, it has a high rate of metabolic flux as it is constantly being synthesized and processed into other phospholipids (B1166683). mdpi.com Spatially resolved isotope tracing can even visualize metabolic activity within different regions of a tissue. springernature.comsemanticscholar.org

Biophysical and Cell Biological Methodologies in DSPA Studies

The investigation of Distearoyl phosphatidic acid (DSPA) and its roles within biological membranes relies on a sophisticated suite of biophysical and cell biological techniques. These methodologies allow researchers to probe the behavior of DSPA at a molecular level, understand its interactions with other membrane components, and elucidate its influence on membrane structure and function. The following sections detail the key advanced methods employed in DSPA research.

Use of Model Membrane Systems (e.g., Langmuir Monolayers, Vesicles)

To dissect the specific contributions of DSPA to membrane properties, researchers frequently employ simplified, artificial membrane models. These systems provide a controlled environment, free from the complexity of a native cell membrane, allowing for the precise study of DSPA's biophysical characteristics. researchgate.net

Langmuir Monolayers: This technique involves creating a single-molecule-thick layer of lipids at an air-water interface within a device called a Langmuir trough. mdpi.comredalyc.org By compressing this monolayer with movable barriers, researchers can measure the surface pressure (π) as a function of the area per molecule (A), generating a surface pressure-area isotherm. mdpi.com This isotherm provides critical information about the packing density, phase behavior, and compressibility of DSPA-containing films. nih.gov The phase state of the monolayer can be easily controlled by compression at a constant temperature, and the resulting structural changes can be monitored in situ using techniques like grazing incidence X-ray diffraction (GIXD) or infrared reflection-absorption spectroscopy (IRRAS). nih.gov Studies using this method have revealed how factors like subphase pH and the presence of other lipids or molecules influence the organization of phosphatidic acid monolayers. mdpi.com

Vesicles: Vesicles are microscopic, spherical sacs composed of a lipid bilayer enclosing an aqueous core. nih.gov They are fundamental models for studying the bilayer structure of cell membranes. nih.govnih.gov Liposomes, a common type of vesicle, are particularly useful in DSPA research. nih.gov They can be prepared with varying compositions, incorporating DSPA along with other phospholipids like phosphatidylcholine and cholesterol, to mimic different membrane environments. mdpi.comnih.gov These model systems are instrumental in studying:

The effect of DSPA on membrane fluidity and integrity. mdpi.com

The interaction and binding of proteins to DSPA-containing membranes. nih.gov

The influence of DSPA's conical shape on membrane curvature.

Giant Unilamellar Vesicles (GUVs) are a specific type of vesicle large enough to be observed with light microscopy, making them ideal for visualizing membrane domains and protein-lipid interactions in real-time. researchgate.netnih.gov

| Model System | Principle | Key Parameters Measured | Application in DSPA Research |

|---|---|---|---|

| Langmuir Monolayers | Formation of a single lipid layer at an air-water interface. redalyc.org | Surface Pressure-Area Isotherms, Surface Potential, Elasticity. redalyc.orgmdpi.com | Investigating lipid packing, phase transitions, and interactions with molecules in the subphase. nih.gov |

| Vesicles (Liposomes/GUVs) | Self-assembly of lipids into bilayer spheres in an aqueous solution. nih.gov | Membrane Fluidity, Permeability, Protein Binding Affinity. nih.govnih.gov | Studying DSPA's effect on bilayer properties and its role as a docking site for proteins. nih.govnih.gov |

Molecular Dynamics Simulations for Understanding DSPA's Membrane Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide an atomistic or near-atomistic view of membrane dynamics over time. uib.no By solving Newton's equations of motion for each particle in the system, MD simulations can model the behavior of DSPA within a lipid bilayer, capturing interactions and conformational changes that are often difficult to observe experimentally. uib.no

Researchers use both all-atom and coarse-grained simulation models. uib.nomdpi.com

All-atom simulations provide a high level of detail, allowing for the study of specific hydrogen bonds and van der Waals interactions between DSPA, neighboring lipids, and water molecules. nih.gov For instance, simulations have been used to investigate how the presence of phosphatidic acid and cholesterol in a phosphatidylcholine membrane regulates lipid organization and the ordering of acyl chains. nih.gov

Coarse-grained simulations group atoms into larger particles, enabling the study of slower and larger-scale phenomena, such as membrane bending, domain formation, and protein-membrane binding events, over microseconds or longer. biorxiv.org

MD simulations on systems containing phosphatidic acids have provided insights into:

Lipid Packing and Ordering: How the small headgroup and saturated acyl chains of DSPA influence the local order and packing of adjacent lipids. nih.gov

Hydrogen Bonding Networks: The specific interactions of the phosphate (B84403) headgroup with water and other lipid headgroups at the membrane interface. researchgate.netumn.edu

Interaction with Other Molecules: The preferential association of DSPA with other lipids like cholesterol or with specific amino acid residues on proteins. nih.gov

| Simulation Type | Level of Detail | Typical Timescale | Insights for DSPA Research |

|---|---|---|---|

| All-Atom MD | Explicit representation of every atom. nih.gov | Nanoseconds to microseconds. | Detailed analysis of hydrogen bonding, lipid conformation, and area per lipid. nih.govresearchgate.net |

| Coarse-Grained MD | Groups of atoms represented as single beads. biorxiv.org | Microseconds to milliseconds. | Study of large-scale phenomena like membrane curvature, domain formation, and protein association. biorxiv.org |

Techniques for Investigating DSPA-Protein Interactions in Vitro and in Situ

Understanding how DSPA interacts with cellular proteins is crucial, as many of its signaling functions are mediated through these interactions. nih.gov A variety of techniques are employed to characterize these binding events, both in controlled artificial systems (in vitro) and within the complex environment of the cell (in situ).

In Vitro Techniques: These methods typically use purified proteins and model membranes (like liposomes) to quantify binding affinity and specificity.

Liposome-Based Assays: These are foundational for studying DSPA-protein interactions. nih.gov In a typical setup, liposomes containing DSPA are incubated with a protein of interest. The amount of protein bound to the liposomes can then be quantified after separating the vesicles from the solution, often by centrifugation. This approach confirms direct interaction and can be used to determine binding parameters. nih.gov

Bio-layer Interferometry (BLI): A label-free technique that measures biomolecular interactions in real-time. nih.govwikipedia.org Liposomes containing DSPA can be immobilized on a sensor tip, and the binding of a protein from the solution is detected as a change in the interference pattern of light, allowing for the calculation of association and dissociation rate constants. nih.gov

Isothermal Titration Calorimetry (ITC): Considered a gold standard for measuring the thermodynamics of binding interactions. wikipedia.org ITC directly measures the heat released or absorbed when a protein binds to DSPA-containing vesicles, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

In Situ Techniques: These methods aim to detect and visualize DSPA-protein interactions within fixed or living cells, providing spatial and physiological context.

Proximity Ligation Assay (PLA): A highly specific and sensitive technique for visualizing protein-protein or protein-lipid interactions directly in cells or tissues. sigmaaldrich.comnih.gov While primarily used for protein-protein interactions, it can be adapted for lipids. If specific antibodies can recognize both the protein and a lipid-binding domain in close proximity, a signal is generated via rolling circle amplification, appearing as a fluorescent spot that can be visualized by microscopy. sigmaaldrich.comnih.gov This method confirms that the interaction occurs in a cellular context.

Fluorescently-Tagged Protein Domains: The spatial distribution of DSPA in cells can be studied using fluorescently-tagged PA-binding domains (PABDs) from known PA-binding proteins (e.g., from SPO20, Opi1p, or Raf1). nih.gov The localization of the fluorescent signal within the cell indicates where concentrations of accessible PA, including DSPA, are located, and co-localization with a fluorescently-tagged protein of interest can suggest an in situ interaction.

Preclinical Research Implications and Disease Mechanisms Involving Distearoyl Phosphatidic Acid

Mechanistic Roles of DSPA in Pathophysiological Processes (Preclinical Models)

Preclinical studies have been instrumental in elucidating the specific functions of DSPA in disease mechanisms. These investigations, primarily in cellular and animal models, have provided a foundational understanding of how this particular phosphatidic acid species contributes to cellular dysfunction and pathology.

Recent evidence has implicated saturated fatty acid (SFA)-induced lipotoxicity as a contributor to cardiovascular and metabolic diseases. jci.orgnih.gov Within this context, fully saturated phosphatidic acids, such as 1,2-distearoyl-PA (DSPA), have been identified as key mediators of SFA-induced lipotoxicity and vascular calcification. jci.orgnih.govjci.org The molecular mechanisms underlying these processes are an active area of investigation.

Research has shown that the repression of stearoyl-CoA desaturase (SCD) enzymes, which are responsible for maintaining the balance between saturated and unsaturated fatty acids, is a characteristic event in the development of vascular calcification. jci.orgnih.gov This repression leads to an accumulation of SFAs in vascular smooth muscle cells (VSMCs). jci.orgnih.gov Studies using mice with a specific deletion of SCD1 and SCD2 in smooth muscle cells revealed severe vascular calcification and increased endoplasmic reticulum stress. jci.orgjci.org Further in vitro and in vivo lipidomic analyses, alongside shRNA library screening, pinpointed DSPA as a mediator of these pathological effects. jci.orgjci.org These findings identify a crucial lipogenic pathway in vascular smooth muscle cells that mediates vascular calcification. jci.orgjci.org

| Finding | Experimental Approach | Key Implication |

|---|---|---|

| DSPA mediates SFA-induced lipotoxicity and vascular calcification. jci.orgnih.govjci.org | shRNA library screening, radiolabeling, in vitro and in vivo lipidomic analysis. jci.orgjci.org | Identifies DSPA as a specific molecular mediator in the pathogenesis of vascular calcification. |

| SCD enzyme repression leads to SFA accumulation in VSMCs. jci.orgnih.gov | Studies on vascular smooth muscle cells (VSMCs). jci.orgnih.gov | Highlights the importance of fatty acid balance in vascular health. |

| SMC-specific deletion of Scd1 and Scd2 results in severe vascular calcification. jci.orgjci.org | Generation of knockout mice models. jci.orgjci.org | Provides in vivo evidence for the causative role of SFA accumulation in vascular calcification. |

Phosphatidic acid (PA) is recognized as a critical lipid second messenger in cancer biology, with elevated levels of phospholipase D (PLD), the enzyme that produces PA, observed in numerous cancers. nih.gov PA signaling is implicated in cell survival, proliferation, and migration. nih.govnih.govmdpi.com One of the most critical targets of PA in cancer cells is the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and survival. nih.gov PA is required for the stability and kinase activity of both mTORC1 and mTORC2 complexes. nih.govmdpi.com

Mechanistic studies have shown that PA can stimulate the migration of cancer cells, such as human non-small cell lung cancer A549 adenocarcinoma cells. nih.govmdpi.com This process involves the activation of mitogen-activated protein kinases (MAPKs) like ERK1-2, p38, and JNK. nih.govmdpi.com Furthermore, the chemotactic effect of PA appears to be mediated through a G-protein coupled receptor, as it is inhibited by pertussis toxin. nih.govmdpi.com Specifically, the LPA1 receptor has been identified as a key player in PA-stimulated lung adenocarcinoma cell migration. nih.govmdpi.com The JAK2/STAT3 signaling pathway is also implicated in this process. nih.gov

| Mechanism | Signaling Pathway/Target | Cellular Outcome |

|---|---|---|

| Stimulation of cell migration. nih.govmdpi.com | LPA1 receptor, MAPKs (ERK1-2, p38, JNK), JAK2/STAT3. nih.govmdpi.com | Increased cancer cell motility. |

| Regulation of cell survival and growth. nih.gov | mTORC1 and mTORC2. nih.gov | Suppression of apoptosis and promotion of proliferation. |

Phosphatidic acid is a fundamental component of neural membranes and acts as both a precursor for other phospholipids (B1166683) and a signaling molecule in the nervous system. nih.govnih.gov Alterations in PA metabolism have been linked to various neurological diseases. nih.gov PA is involved in crucial neuronal functions, including neurotransmission, by modulating both exocytosis and endocytosis. nih.gov It can influence membrane architecture, which is essential for membrane fusion events, and can also regulate the activity of key enzymes involved in synaptic vesicle cycling. nih.gov

While specific research on DSPA in neurological disorders is emerging, the broader role of PA provides a framework for understanding its potential implications. For instance, lipid metabolism disorders are observed in neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.com In early-stage Alzheimer's, changes in the levels of various lipids, including a decrease in phosphatidylic acid in some cases, have been noted in the brain. mdpi.com Given that DSPA is a key species of PA, dysregulation of its synthesis or degradation could contribute to the pathology of such conditions by affecting membrane properties and neuronal signaling.

DSPA in Model Organism Studies

The study of DSPA and phosphatidic acid in general extends to various model organisms, providing insights into conserved biological processes.

In plants, phosphatidic acid is a well-established second messenger in response to a wide array of biotic and abiotic stresses, including pathogen attack, drought, salinity, and cold. frontiersin.orgmdpi.comnih.gov Its formation is rapid and transient, allowing for timely cellular responses to environmental cues. nih.gov PA can be generated through the action of phospholipase D (PLD) and phospholipase C (PLC) in conjunction with diacylglycerol kinase (DGK). frontiersin.org

PA plays a role in plant immunity, with evidence suggesting both positive and negative regulatory functions depending on the specific PLD isoform and the type of pathogen. researchgate.net It is involved in signaling pathways mediated by hormones such as abscisic acid and salicylic (B10762653) acid. mdpi.comfrontiersin.org For example, abscisic acid-induced PA generation has been observed in the plasma membrane of guard cells, playing a role in stomatal closure and water stress tolerance. mdpi.com The accumulation of PA can act as a docking site for proteins on cellular membranes, thereby transducing external signals into downstream cellular responses. frontiersin.org

Phosphatidic acid has been identified as a critical component of mitogenic signaling, particularly through its interaction with the mTOR pathway. nih.govresearchgate.net Mitogenic stimulation of mammalian cells leads to a PLD-dependent increase in cellular PA, which is necessary for the activation of downstream effectors of mTOR, such as S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1). nih.govresearchgate.net

Studies have shown that PA directly interacts with the FRB domain of mTOR, the same domain targeted by the immunosuppressant rapamycin. nih.govnih.govresearchgate.net This interaction is crucial for mTOR's ability to activate its downstream targets, thereby promoting cell growth and proliferation. nih.govresearchgate.net The mitogenic effects of PA underscore its importance in fundamental cellular processes that are often dysregulated in diseases like cancer. mdpi.comnih.gov

Preclinical Modulation of DSPA Pathways for Therapeutic Exploration

Distearoyl phosphatidic acid (DSPA) is not merely a structural component of cell membranes but also a critical intermediate in lipid biosynthesis and a signaling molecule. Its cellular concentration is tightly regulated by a network of enzymes. The preclinical exploration of modulating DSPA pathways is centered on the hypothesis that altering the levels of DSPA can influence disease-related cellular processes. This therapeutic exploration is primarily focused on two strategic areas: the direct targeting of enzymes responsible for DSPA synthesis and degradation, and the use of DSPA as a key component in advanced drug delivery systems.

Targeting DSPA-Producing or Metabolizing Enzymes

The therapeutic potential of targeting enzymes lies in their central role in biological pathways. mdpi.com By specifically inhibiting or activating key enzymes, it is possible to disrupt or restore biochemical pathways associated with disease. mdpi.com The metabolism of phosphatidic acid (PA), including DSPA, involves several families of enzymes that represent potential therapeutic targets. Preclinical research in this area aims to understand how manipulating these enzymes can alter cellular DSPA levels and, consequently, downstream signaling and metabolic fluxes.

The primary enzyme families involved in regulating PA pools are:

Phospholipase D (PLD): This enzyme catalyzes the hydrolysis of phosphatidylcholine (PC) to produce PA. frontiersin.org Targeting PLD could reduce the synthesis of DSPA from its precursor, distearoyl phosphatidylcholine.

Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to generate PA. frontiersin.org Modulating DGK activity offers another route to control the de novo synthesis of DSPA.

Phosphatidic Acid Phosphatase (PAP): These enzymes, also known as lipins, dephosphorylate PA to yield DAG. nih.govnih.gov They are critical for lipid synthesis and signaling. nih.gov Inhibition of a PAP that acts on DSPA would lead to an accumulation of the lipid. There are two main types of PAP enzymes: Mg²⁺-dependent (PAP1) and Mg²⁺-independent (PAP2, also known as lipid phosphate (B84403) phosphatases or LPPs). nih.govrutgers.edu

Lysophosphatidic Acid Acyltransferase (LPAAT): These enzymes acylate lysophosphatidic acid to form PA, contributing to the diversity of fatty acid chains on the molecule.

Preclinical strategies involve the use of small molecule inhibitors or genetic techniques to alter the activity of these enzymes and observe the cellular consequences. For instance, inhibiting a specific PAP enzyme could elevate DSPA levels, which might be therapeutically beneficial in contexts where DSPA-mediated signaling is required. Conversely, in a disease state characterized by excessive DSPA signaling, enhancing PAP activity or inhibiting PLD or DGK could be a viable strategy. Emerging evidence supports the idea that manipulating drug-metabolizing enzymes can be an effective strategy for treating various pathologies. nih.gov

| Enzyme Target | Function in DSPA Metabolism | Therapeutic Action | Potential Preclinical Outcome |

|---|---|---|---|

| Phospholipase D (PLD) | Synthesizes DSPA from distearoyl phosphatidylcholine | Inhibition | Decrease cellular DSPA levels |

| Diacylglycerol Kinase (DGK) | Synthesizes DSPA from distearoyl-glycerol | Inhibition | Decrease cellular DSPA levels |

| Phosphatidic Acid Phosphatase (PAP) / Lipin | Metabolizes DSPA to distearoyl-glycerol | Inhibition | Increase cellular DSPA levels |

| Phosphatidic Acid Phosphatase (PAP) / Lipin | Metabolizes DSPA to distearoyl-glycerol | Activation | Decrease cellular DSPA levels |

Investigation of DSPA-Containing Liposomal Formulations for Drug Delivery (Mechanistic/Formulation Research, Excluding Clinical Trials)

Liposomes are well-established as versatile nanoparticles for drug delivery, capable of encapsulating both hydrophilic and hydrophobic agents to improve their therapeutic index. ijpsjournal.com The lipid composition is a critical determinant of a liposome's physicochemical properties, including its stability, drug retention, and release profile. nih.gov DSPA is utilized in preclinical formulation research due to the specific properties conferred by its two saturated 18-carbon stearoyl chains.

Mechanistic Role of DSPA in Liposome (B1194612) Formulation:

Surface Charge Modulation: As a phosphatidic acid, DSPA possesses a phosphomonoester headgroup that is negatively charged at physiological pH. The incorporation of DSPA into a liposomal bilayer imparts a negative zeta potential to the vesicle. This surface charge is crucial for preventing vesicle aggregation through electrostatic repulsion, thereby increasing colloidal stability. mdpi.com

Influence on Drug Release: The composition of the liposomal membrane plays a major role in the release of the encapsulated drug. ijpsjournal.com Formulations containing highly saturated lipids like DSPA generally exhibit slow drug release kinetics. This controlled release is advantageous for maintaining sustained drug levels over time. In preclinical research, DSPA is often included in formulations for stimuli-responsive systems, such as thermosensitive liposomes. While the drug is retained at physiological temperature, localized hyperthermia can induce a phase transition in the lipid bilayer, leading to a rapid and targeted release of the therapeutic agent at the desired site.

Preclinical formulation studies systematically investigate how varying the molar ratio of DSPA relative to other lipids (e.g., DSPC, cholesterol, and PEGylated lipids) affects the critical quality attributes of the liposome. epo.org These attributes include particle size, polydispersity index (PDI), drug encapsulation efficiency, stability under storage conditions, and in vitro drug release kinetics. ijpsm.com This research is fundamental to designing optimized carriers for specific therapeutic applications, ensuring the drug is protected and delivered effectively to its target. gsconlinepress.com

| Lipid Composition (Molar Ratio) | Encapsulated Agent | Key Mechanistic Finding | Reference Context |

|---|---|---|---|

| DSPC/DSPG/Cholesterol (3:1:2) | Alendronate | Formulation resulted in liposomes of increased rigidity and uniformity, improving stability and shelf life. | Demonstrates the utility of saturated distearoyl lipids (DSPG is analogous to DSPA in charge and acyl chain structure) in creating stable vesicles. epo.org |

| DPPC/MSPC/DSPE-PEG2000 (86:10:4) | Cytotoxic proteins | Used in a thermosensitive liposome formulation to achieve triggered drug release upon local hyperthermia. | Illustrates the role of saturated lipids in creating stable carriers that can be destabilized by external stimuli for controlled release. ijpsjournal.com |

| DSPE-based liposomes | Doxorubicin | Compared to unsaturated DOPE-liposomes, DSPE-liposomes showed lower sensitivity to ultrasound-mediated drug release, highlighting the impact of acyl chain saturation on release mechanisms. | Shows how the choice of saturated (distearoyl) vs. unsaturated lipids mechanistically alters the response to physical release triggers. nih.gov |

Q & A

Basic Research Questions

Q. What methods are recommended for extracting DSPA from biological samples, and how can lipid degradation be minimized?

- The Bligh-Dyer method is widely used for lipid extraction due to its efficiency and reproducibility. This involves homogenizing tissue with chloroform-methanol (2:1 v/v), followed by phase separation with chloroform and water, yielding a purified lipid extract in the chloroform layer . To prevent oxidation, use closed systems during extraction and store samples under inert gas (e.g., nitrogen). Avoid high temperatures and prolonged exposure to light .

Q. How can researchers validate the purity and structural integrity of synthesized DSPA?

- Structural validation requires thin-layer chromatography (TLC) for initial purity checks and mass spectrometry (LC-MS/MS) for precise molecular identification . Pharmacopeial standards recommend fatty acid composition analysis via gas chromatography (GC) to confirm stearoyl chains (C18:0) in DSPA. Ensure <1% fatty acid impurities by adhering to NF 26 guidelines for lipid characterization .

Q. What analytical techniques are optimal for quantifying DSPA in complex biological mixtures?

- High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) is effective for separation and quantification. For higher sensitivity, LC-MS/MS using multiple reaction monitoring (MRM) is preferred, enabling detection at nanomolar concentrations . Include internal standards (e.g., deuterated DSPA) to correct for matrix effects .

Advanced Research Questions

Q. How does DSPA modulate cellular signaling pathways, and what experimental models are suitable for studying its interactions?